molecular formula C11H12O4 B168401 3-[3-(Methoxycarbonyl)phenyl]propanoic acid CAS No. 111376-50-2

3-[3-(Methoxycarbonyl)phenyl]propanoic acid

Cat. No. B168401
M. Wt: 208.21 g/mol
InChI Key: OFPPVELHHQODQJ-UHFFFAOYSA-N
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Description

“3-[3-(Methoxycarbonyl)phenyl]propanoic acid” is an organic compound with significant pharmaceutical and scientific implications. It has a molecular formula of C11H12O4 and an average mass of 208.211 Da . This compound belongs to the class of organic compounds known as phenylpropanoic acids, which are compounds with a structure containing a benzene ring conjugated to a propanoic acid .


Synthesis Analysis

The synthesis of similar compounds like “3- (3-Methoxyphenyl)propionic acid” can be prepared by the catalytic (palladium on charcoal) reduction of its corresponding unsaturated acid with H2 .


Molecular Structure Analysis

The molecular structure of “3-[3-(Methoxycarbonyl)phenyl]propanoic acid” can be represented by the InChI code: 1S/C11H12O4/c1-16-11(15)8-4-2-7(3-5-8)9(12)6-10(13)14/h2-5,9H,6,12H2,1H3,(H,13,14) .

Scientific Research Applications

1. Alternative to Phenolation in Polybenzoxazine Synthesis

3-(4-Hydroxyphenyl)propanoic acid, a compound related to 3-[3-(Methoxycarbonyl)phenyl]propanoic acid, has been explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation, offering a sustainable alternative to phenol. This approach could lead to a multitude of applications in materials science due to the wide range of hydroxyl-bearing compounds (Trejo-Machin et al., 2017).

2. Electrosynthesis in Double Bond Hydrogenation

The compound's potential in electrosynthesis for double bond hydrogenation in acids has been shown, leading to virtually quantitative yields. This indicates its usefulness in various chemical synthesis processes (Korotaeva et al., 2011).

3. Antioxidant, Anti-inflammatory, and Antiulcer Activities

Conjugates of amino acids with nifedipine that include a structure similar to 3-[3-(Methoxycarbonyl)phenyl]propanoic acid have shown significant in vitro antioxidant, anti-inflammatory, and antiulcer activities. These findings suggest potential therapeutic applications (Subudhi & Sahoo, 2011).

4. Enhancement of Solar Cell Performance

A derivative of the compound has been used to improve miscibility with polythiophene donors in photovoltaic devices, highlighting its role in enhancing solar cell performance (Popescu et al., 2006).

5. Applications in Material Synthesis and Modification

The compound's involvement in the synthesis of various materials, including unsaturated esters and α,ω-diesters in a palladium-catalyzed process, suggests broad applicability in material science and chemical engineering (Magro et al., 2010).

properties

IUPAC Name

3-(3-methoxycarbonylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-15-11(14)9-4-2-3-8(7-9)5-6-10(12)13/h2-4,7H,5-6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFPPVELHHQODQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(Methoxycarbonyl)phenyl]propanoic acid

CAS RN

111376-50-2
Record name 3-[3-(methoxycarbonyl)phenyl]propanoic acid
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Synthesis routes and methods

Procedure details

A solution of 3-methoxycarbonyl-cinnamic acid (15.0 g) and sodium carbonate (7.7 g) in water (200 ml) was hydrogenated at 50 psi over 10% palladium on charcoal (0.5 g) for 1.5 hours. The catalyst was filtered off and the filtrate was acidified with 2M hydrochloric acid to precipitate the product as a white solid, m.p. 81° C.
Name
3-methoxycarbonyl-cinnamic acid
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
7.7 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One

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